molecular formula C7H7BrFN B13015515 2-(Bromomethyl)-5-fluoro-3-methylpyridine

2-(Bromomethyl)-5-fluoro-3-methylpyridine

Cat. No.: B13015515
M. Wt: 204.04 g/mol
InChI Key: HBWCFZPMHXICQO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-fluoro-3-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromomethyl group at the second position, a fluorine atom at the fifth position, and a methyl group at the third position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-fluoro-3-methylpyridine typically involves the bromination of 5-fluoro-3-methylpyridine. One common method is to use N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and solvent flow rates, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-fluoro-3-methylpyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether are used.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the pyridine.

    Oxidation: Pyridine N-oxides are formed.

    Reduction: The major product is 5-fluoro-3-methylpyridine.

Scientific Research Applications

2-(Bromomethyl)-5-fluoro-3-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-fluoro-3-methylpyridine involves its interaction with nucleophiles due to the electrophilic nature of the bromomethyl group. This interaction can lead to the formation of covalent bonds with biological molecules, affecting their function. The fluorine atom in the pyridine ring can also influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-5-chloro-3-methylpyridine
  • 2-(Bromomethyl)-5-methyl-3-fluoropyridine
  • 2-(Bromomethyl)-3,5-dimethylpyridine

Uniqueness

2-(Bromomethyl)-5-fluoro-3-methylpyridine is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This combination makes it a valuable intermediate in the synthesis of compounds with specific biological activities and chemical properties .

Properties

Molecular Formula

C7H7BrFN

Molecular Weight

204.04 g/mol

IUPAC Name

2-(bromomethyl)-5-fluoro-3-methylpyridine

InChI

InChI=1S/C7H7BrFN/c1-5-2-6(9)4-10-7(5)3-8/h2,4H,3H2,1H3

InChI Key

HBWCFZPMHXICQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1CBr)F

Origin of Product

United States

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